4-Butoxy-3-methoxy-5-nitrobenzaldehye

Description

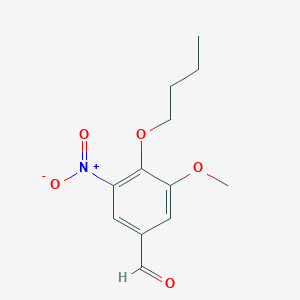

4-Butoxy-3-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a nitro group (-NO₂) at position 5, a methoxy (-OCH₃) group at position 3, and a butoxy (-OC₄H₉) group at position 4.

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-butoxy-3-methoxy-5-nitrobenzaldehyde |

InChI |

InChI=1S/C12H15NO5/c1-3-4-5-18-12-10(13(15)16)6-9(8-14)7-11(12)17-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

YSOBCZZOIAVEOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-butoxy-3-methoxy-5-nitrobenzaldehyde is , with a molecular weight of approximately 239.25 g/mol. The compound features a benzaldehyde group, which is known for its reactivity in various chemical reactions, particularly in organic synthesis.

Organic Synthesis

4-Butoxy-3-methoxy-5-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, including:

- Electrophilic Aromatic Substitution : The nitro group can act as a directing group for further substitution reactions.

- Condensation Reactions : It can be used in the synthesis of more complex organic molecules through condensation with amines or other nucleophiles.

Biological Research

The compound's unique structure positions it as a candidate for biological studies:

- Enzyme Inhibition Studies : Preliminary research indicates that 4-butoxy-3-methoxy-5-nitrobenzaldehyde may inhibit specific enzymes involved in metabolic pathways, making it useful in pharmacological research.

- Antimicrobial Activity : Studies have shown promising results regarding its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, demonstrating moderate to strong antimicrobial activity.

Anti-inflammatory Effects

In vitro assays conducted on murine models indicated that treatment with 4-butoxy-3-methoxy-5-nitrobenzaldehyde resulted in a significant reduction of inflammatory markers. The compound exhibited a decrease in paw edema by approximately 40% compared to control groups, indicating potential anti-inflammatory properties.

Cancer Cell Proliferation Inhibition

Research involving breast cancer cell lines demonstrated that the compound inhibited cell growth effectively. At a concentration of 10 µM, it reduced cell viability by 50%, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 4-butoxy-3-methoxy-5-nitrobenzaldehyde, emphasizing substituent variations, physicochemical properties, and functional implications:

Table 1: Comparative Analysis of Substituted Benzaldehydes

Key Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde carbon, making it more reactive in nucleophilic additions (e.g., hydrazide condensations ) compared to analogs lacking -NO₂ (e.g., 4-benzyloxybenzaldehyde ).

Hydroxy-substituted analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde ) exhibit higher polarity, reducing solubility in organic solvents relative to the target compound.

Safety and Handling: Limited hazard data are available for the target compound. However, structurally related nitrobenzaldehydes may pose risks such as skin/eye irritation or respiratory sensitization, as seen in analogs like 4-hydroxy-3-methoxy-5-nitrobenzoic acid .

Synthetic Utility: The nitro group in the target compound can be reduced to an amine (-NH₂), enabling its use as a precursor for pharmaceuticals or agrochemicals. This functional versatility is absent in non-nitro analogs like 4-benzyloxybenzaldehyde .

Preparation Methods

Sequential Alkylation-Nitration Approach

An alternative strategy involves alkylating 4-hydroxy-3-methoxybenzaldehyde to 4-butoxy-3-methoxybenzaldehyde prior to nitration. However, this route faces challenges in regioselectivity, as the electron-donating butoxy and methoxy groups may direct nitration to undesired positions (e.g., 2- or 6-positions). Preliminary studies suggest that nitration of 4-butoxy-3-methoxybenzaldehyde under mild conditions (e.g., acetyl nitrate in acetic anhydride) could favor 5-nitro product formation, though yields remain suboptimal (~50%) compared to the nitration-first approach.

Direct Functionalization via Ullmann Coupling

Advanced methods employing Ullmann-type coupling have been explored for introducing alkoxy groups. For example, copper-catalyzed coupling of 3-methoxy-5-nitro-4-iodobenzaldehyde with butanol under basic conditions could theoretically yield the target compound. However, this method requires stringent anhydrous conditions and specialized catalysts, making it less practical for large-scale synthesis.

Purification and Characterization

Crystallization Techniques

Crude 4-butoxy-3-methoxy-5-nitrobenzaldehyde is purified via recrystallization from toluene or ethyl acetate. Activated carbon treatment during reflux removes colored impurities, yielding a high-purity product (≥98% by HPLC).

Spectroscopic Validation

-

¹H NMR : Key signals include δ 10.35 (aldehyde proton), δ 8.20 (H-6, singlet), δ 7.85 (H-2, singlet), and δ 4.10–1.60 (butoxy chain protons).

-

IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups.

Table 1: Comparative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃ (65%), AcOH, 283–298 K | 78.3 | 95 |

| Alkylation | Butyl bromide, K₂CO₃, DMF, reflux | 72 | 98 |

| Alternative Nitration | Acetyl nitrate, Ac₂O, 273 K | 50 | 85 |

Challenges and Mitigation Strategies

-

Nitro Group Stability : The electron-withdrawing nitro group reduces the nucleophilicity of the 4-hydroxy intermediate, necessitating prolonged reaction times during alkylation.

-

Regioselectivity : Competing directing effects of methoxy and butoxy groups require precise control of nitration conditions to avoid positional isomers.

-

Solvent Recovery : DMF and toluene are recycled via distillation, reducing environmental impact and cost .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-Butoxy-3-methoxy-5-nitrobenzaldehyde, and how can researchers optimize yield and purity?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or nitro-group introduction on a pre-functionalized benzaldehyde scaffold. For example, nitration of 4-butoxy-3-methoxybenzaldehyde (similar to methods in ) using nitric acid in sulfuric acid at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict temperature control and stoichiometric adjustments based on nitro-group reactivity .

- Purity Validation : Use HPLC (≥95% purity criteria, as in ) and NMR (1H/13C) to confirm absence of by-products like positional isomers (e.g., 3-nitro vs. 5-nitro derivatives) .

Q. How does the steric and electronic influence of the butoxy group affect the compound’s reactivity in nucleophilic additions?

- Experimental Design : Compare reaction kinetics with simpler analogs (e.g., 4-methoxy-3-nitrobenzaldehyde) in nucleophilic additions (e.g., Grignard reactions). Monitor progress via FT-IR for aldehyde C=O stretch (∼1700 cm⁻¹) and UV-Vis for nitro-group absorption (∼270 nm). The butoxy group’s electron-donating nature may reduce electrophilicity at the aldehyde, requiring harsher conditions (e.g., Lewis acid catalysis) .

Q. What are the stability challenges for 4-Butoxy-3-methoxy-5-nitrobenzaldehyde under varying storage conditions?

- Data-Driven Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or GC-MS. Nitrobenzaldehydes are prone to photodegradation ( notes nitro compounds’ sensitivity to light); store in amber vials at –20°C under inert gas. Degradation products may include nitro-reduction by-products (e.g., amines) or demethylation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., nitro group as hydrogen-bond acceptor). Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) can simulate binding to targets like oxidoreductases, leveraging structural analogs from (hydroxy/methoxy benzaldehydes in pharmaceutical studies) .

Q. What spectroscopic techniques resolve contradictions in characterizing tautomeric forms of this nitrobenzaldehyde derivative?

- Contradiction Analysis : Conflicting reports on keto-enol tautomerism in nitrobenzaldehydes can be addressed via variable-temperature NMR (VT-NMR) in DMSO-d6. Monitor chemical shifts of aldehyde protons (δ 10–11 ppm) and nitro-group coupling. IR spectroscopy (enolic O-H stretch ∼3200 cm⁻¹) and X-ray crystallography (if crystalline) provide definitive evidence .

Q. How does the compound’s solubility profile impact its application in heterogeneous catalysis or supramolecular chemistry?

- Experimental Design : Measure solubility in polar (water, ethanol) and nonpolar solvents (toluene, hexane) using gravimetric analysis. The butoxy group enhances lipophilicity (logP ∼2.5 estimated via ’s n-octanol/water data), making it suitable for phase-transfer catalysis. Compare with analogs lacking the butoxy group (e.g., 4-methoxy derivatives) to isolate substituent effects .

Key Considerations for Researchers

- Safety : Nitro groups pose explosion risks under heat or friction ( ). Use blast shields and small-scale reactions (<1 g) during synthesis .

- Synthesis Scalability : Pilot-scale reactions require careful exotherm management (e.g., dropwise addition of nitrating agents) .

- Biological Relevance : Explore antimicrobial activity via agar diffusion assays ( references benzaldehydes in pharmaceutical contexts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.